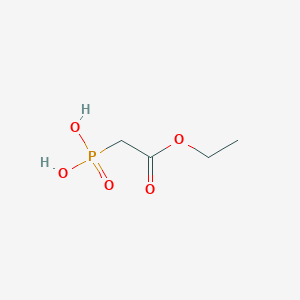
Ethyl phosphonoacetate
Übersicht
Beschreibung
Ethyl phosphonoacetate is a useful research compound. Its molecular formula is C4H9O5P and its molecular weight is 168.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Ethyl phosphonoacetate is primarily recognized for its role as a reagent in organic synthesis. It is particularly effective in the Horner-Wadsworth-Emmons (HWE) reaction , a method used to form alkenes from aldehydes or ketones. The reaction typically yields predominantly -alkenes with excellent regioselectivity, making it a valuable tool for chemists .
Case Study: HWE Reaction
In a study involving the synthesis of ethyl 5-bromoferulate, this compound was employed to produce the desired alkene through the HWE reaction. The process demonstrated high efficiency and selectivity, highlighting the compound's utility in synthesizing complex organic molecules .
Medicinal Chemistry
This compound has shown potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives are often used as building blocks for biologically active compounds.
Case Study: Synthesis of Bioactive Compounds
Research has indicated that derivatives of this compound can be transformed into various bioactive molecules. For instance, its application in synthesizing phosphonylated hydrazones has been explored, showcasing its versatility in generating compounds with potential therapeutic effects .
Agricultural Chemistry
In agriculture, this compound serves as a precursor for the synthesis of agrochemicals. Its derivatives can be designed to exhibit herbicidal or fungicidal properties.
Case Study: Agrochemical Development
A study highlighted the use of this compound in synthesizing novel agrochemicals that target specific pests or diseases in crops. The ability to modify its structure allows for the development of tailored solutions to agricultural challenges .
Materials Science
The compound also finds applications in materials science, particularly in the development of new materials with specific properties.
Case Study: Polymer Chemistry
This compound has been used as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to advancements in material performance for various industrial applications .
Perfume and Fragrance Industry
Interestingly, this compound has been noted for its olfactory properties and is utilized in the fragrance industry. It contributes to specific scent profiles and is part of formulations aimed at creating unique fragrances.
Case Study: Fragrance Formulations
In perfumery, this compound has been utilized to develop scents that require complex layering of odors. Its ability to interact with other fragrance components allows perfumers to craft distinctive products that appeal to consumers .
Eigenschaften
CAS-Nummer |
35752-46-6 |
|---|---|
Molekularformel |
C4H9O5P |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
FSJPQPQXDUGPFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














